N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide
Overview
Description
N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is known for its diverse biological activities. The presence of a chlorophenyl group and a methanesulfonamide moiety further enhances its chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide typically involves the formation of the azepane ring followed by the introduction of the chlorophenyl and methanesulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be synthesized through a [5 + 2] annulation reaction catalyzed by palladium and a Lewis acid . This reaction proceeds smoothly under mild conditions, producing the azepane ring with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the methanesulfonamide moiety.
Cyclization Reactions: The azepane ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for annulation reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The azepane ring and the methanesulfonamide moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives such as:
N-aryl azepanes: These compounds share the azepane ring structure but differ in the nature of the substituents on the ring.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring system and exhibit different biological activities compared to azepane derivatives.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in the ring, respectively, and have distinct chemical and biological properties.
Uniqueness
N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide is unique due to the combination of the azepane ring, chlorophenyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)-3-chlorophenyl]-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-17(22(2,20)21)12-7-8-13(14(16)11-12)15(19)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMHZRAOQAQUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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